molecular formula C10H14N2O2 B2775374 1-Ethoxy-3-(o-tolyl)urea CAS No. 613652-88-3

1-Ethoxy-3-(o-tolyl)urea

Cat. No.: B2775374
CAS No.: 613652-88-3
M. Wt: 194.234
InChI Key: MSKRXKQLNUBMIY-UHFFFAOYSA-N
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Description

1-Ethoxy-3-(o-tolyl)urea is a synthetic urea derivative offered for research and development purposes. Urea derivatives are privileged structures in medicinal chemistry, known for their diverse therapeutic potential and ability to interact with various biological targets . These compounds are characterized by a carbonyl functional group flanked by two nitrogen atoms, which allows for the formation of key hydrogen bonds with enzymes and receptors . This compound is closely related to diarylurea scaffolds, which are significant frameworks in drug discovery. Diarylureas have demonstrated a broad spectrum of pharmacological properties, including serving as enzyme inhibitors . Researchers are exploring such urea derivatives for their potential application in developing new therapeutic agents, building upon the established bioactivity of similar compounds . The structural features of this compound make it a compound of interest for further investigation in these areas. Applications & Research Value This chemical is intended for use in non-clinical research, such as in vitro biological screening and as a standard or building block in synthetic chemistry. It is provided as a tool for scientists to explore structure-activity relationships (SAR) and to develop new chemical entities, particularly within the urea class. Its value lies in its potential as a key intermediate for synthesizing more complex molecules for pharmacological evaluation. Notice to Buyers This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. The buyer assumes all responsibility for confirming the compound's identity and purity upon receipt, as no analytical data (e.g., Certificate of Analysis) is provided. All sales are final.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethoxy-3-(2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-3-14-12-10(13)11-9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKRXKQLNUBMIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCONC(=O)NC1=CC=CC=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches for 1 Ethoxy 3 O Tolyl Urea

Retrosynthetic Analysis and Key Disconnections for the 1-Ethoxy-3-(o-tolyl)urea Scaffold

Retrosynthetic analysis of this compound reveals several potential disconnection points, leading to readily available starting materials. The most intuitive disconnection is at the two C-N bonds of the urea (B33335) carbonyl group. This approach suggests precursors such as ethoxyamine and o-tolyl isocyanate, or o-toluidine (B26562) and an ethoxycarbonyl equivalent.

Disconnection 1 (C-N bond between carbonyl and ethoxyamino nitrogen): This leads to ethoxyamine and o-tolyl isocyanate.

Disconnection 2 (C-N bond between carbonyl and o-tolyl nitrogen): This suggests o-toluidine and an ethoxycarbonyl isocyanate or a related synthon.

These primary disconnections form the basis for the synthetic strategies discussed in the following sections.

Classical and Modern Synthetic Routes to Unsymmetrical Urea Derivatives

The synthesis of unsymmetrical ureas has evolved from classical methods, often relying on hazardous reagents, to more sophisticated and safer modern techniques.

Isocyanate-Based Reaction Pathways

The reaction of an amine with an isocyanate is a cornerstone of urea synthesis. For this compound, this would involve the reaction of ethoxyamine with o-tolyl isocyanate. This method is generally high-yielding and straightforward.

A significant advancement in isocyanate-based synthesis is the in-situ generation of isocyanates to avoid handling these often toxic and moisture-sensitive reagents. acs.orgtandfonline.com One such method involves the Curtius rearrangement of an acyl azide, which can be generated from the corresponding carboxylic acid. acs.org Another approach utilizes the reaction of Boc-protected amines with reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640) to generate isocyanates in situ. organic-chemistry.org

Starting Materials Reagents and Conditions Product Key Features
Ethoxyamine, o-Tolyl isocyanateTypically in an inert solvent (e.g., THF, DCM) at room temperature.This compoundDirect and often high-yielding.
o-Toluoyl chloride1. NaN3, PTC (e.g., TEBA-Cl) in toluene. 2. Heat. 3. Ethoxyamine.This compoundIn-situ generation of isocyanate via Curtius rearrangement, avoiding isolation of the isocyanate. acs.org

Amine-Carbonyl Coupling Strategies

These strategies involve the reaction of amines with a carbonyl source, offering an alternative to isocyanates. Phosgene (B1210022) was historically a common carbonyl source, but its extreme toxicity has driven the development of safer alternatives. tandfonline.com

Phosgene substitutes like triphosgene, carbonyldiimidazole (CDI), and chloroformates are now widely used. tandfonline.comtandfonline.com For instance, phenyl chloroformate can react sequentially with two different amines in a one-pot procedure to yield unsymmetrical ureas. tandfonline.com

Another innovative approach is the coupling of amides and amines using a hypervalent iodine reagent like PhI(OAc)2 as a coupling mediator. This metal-free method proceeds under mild conditions. mdpi.com

Carbonyl Source Amine Reactants General Conditions Advantages
Phenyl Chloroformate1. o-Toluidine 2. EthoxyamineTHF, triethylamine, reflux. tandfonline.comInexpensive and readily available phosgene substitute. tandfonline.com
Carbonyldiimidazole (CDI)o-Toluidine and EthoxyamineOften a two-step, one-pot reaction.Safer alternative to phosgene. researchgate.net
PhI(OAc)2 (as coupling mediator)o-Toluamide and EthoxyamineK3PO4, 1,2-DCE, 80 °C. mdpi.comMetal-free and mild conditions. mdpi.com

Carbon Dioxide Mediated Synthesis Protocols

The use of carbon dioxide (CO2) as a C1 building block for urea synthesis is an attractive, green alternative to phosgene-based methods. nih.govrsc.org These methods often proceed through the formation of a carbamic acid intermediate, which is then dehydrated. acs.orgsemanticscholar.org

A mild, metal-free synthesis involves the reaction of an arylamine with CO2 in the presence of a base like DBU to form a carbamic acid, which is then dehydrated using activated sulfonium (B1226848) reagents to generate an isocyanate in situ. acs.orgsemanticscholar.org This isocyanate can then be trapped by another amine to form the unsymmetrical urea. While the synthesis of urea itself from CO2 and ammonia (B1221849) is a long-established industrial process, the selective synthesis of substituted ureas presents challenges due to the dehydration step. nih.govureaknowhow.com

Reactants Catalyst/Reagents Key Intermediate Significance
o-Toluidine, CO2, EthoxyamineDBU, Dehydrating agent (e.g., activated sulfonium reagent). acs.orgsemanticscholar.orgo-Tolyl isocyanateUtilizes CO2 as a renewable C1 source; avoids toxic reagents. acs.orgsemanticscholar.org
AminesVarious catalystsCarbamatesEfficient fixation of CO2 is crucial for sustainability. nih.gov

Palladium-Catalyzed Carbonylative Coupling Reactions

Palladium-catalyzed reactions have emerged as powerful tools for forming C-N bonds. rsc.org For urea synthesis, these methods typically involve the carbonylation of amines or the coupling of aryl halides with a nitrogen source and a carbonyl source.

One approach is the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate (B1221674), which serves as an isocyanate precursor. organic-chemistry.orgsemanticscholar.org Another method involves the palladium-catalyzed carbonylation of azides in the presence of amines. organic-chemistry.org Palladium-catalyzed decarbonylative C-N coupling of arylcarbamoyl chlorides also provides a route to substituted ureas. researchgate.net

Reactants Catalyst System General Conditions Key Features
o-Tolyl chloride, Sodium cyanate, EthoxyaminePalladium catalyst (e.g., Pd(OAc)2), Ligand (e.g., phosphine-based).One-pot reaction.Tolerant of a wide range of functional groups. organic-chemistry.org
o-Tolyl azide, CO, EthoxyaminePd/CCO atmosphere. organic-chemistry.orgUses azides as the nitrogen source, with N2 as the only byproduct. organic-chemistry.org

Optimization of Reaction Parameters and Yield Enhancement for this compound Synthesis

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters to consider include solvent, temperature, reaction time, and the stoichiometry of reactants and catalysts.

Solvent: The choice of solvent can significantly impact reaction rates and solubility of reactants and intermediates. Anhydrous solvents are often necessary for reactions involving isocyanates to prevent the formation of unwanted symmetrical ureas through hydrolysis. acs.org

Temperature: Reaction temperatures can vary widely depending on the chosen synthetic route. Some modern methods are designed to proceed at room temperature, while others may require heating to drive the reaction to completion. mdpi.comtandfonline.com

Catalyst and Ligand: In palladium-catalyzed reactions, the choice of palladium precursor and ligand is critical. Different ligands can influence the efficiency of the catalytic cycle, including the oxidative addition and reductive elimination steps. wikipedia.org

Base: In many urea synthesis protocols, a base is required to neutralize acidic byproducts or to facilitate the reaction. The strength and stoichiometry of the base can affect the reaction outcome.

Reaction Time: Monitoring the reaction progress using techniques like TLC or LC-MS is essential to determine the optimal reaction time and prevent the formation of byproducts from over-reaction.

A systematic approach, such as a design of experiments (DoE), can be employed to efficiently explore the effects of multiple parameters and their interactions to identify the optimal conditions for the synthesis of this compound. researchgate.netdoaj.org

Consideration of Green Chemistry Principles in Synthetic Route Design

The design of synthetic routes for this compound can be significantly enhanced by the incorporation of green chemistry principles, aiming to reduce the environmental impact of the chemical process. Key considerations include atom economy, the use of safer solvents, and the reduction of derivatization steps.

A primary goal in green chemistry is to maximize atom economy , which involves designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. mdpi.com For the synthesis of this compound, a common and atom-economical approach is the direct reaction of o-tolyl isocyanate with ethoxyamine. This addition reaction, in principle, incorporates all atoms of the reactants into the final product, representing a highly efficient process.

The choice of solvents is another critical aspect of green synthetic design. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or ionic liquids, or even performing reactions in the absence of a solvent (neat conditions). For the synthesis of ureas, reactions can often be carried out in greener solvents like acetone (B3395972) or even "on-water," which can offer facile, sustainable, and chemoselective synthesis pathways. The use of water as a solvent is particularly advantageous as it is non-toxic, non-flammable, and readily available.

Reducing derivatization is a further tenet of green chemistry that can be applied to the synthesis of this compound. mdpi.comprinceton.edu The direct reaction of the isocyanate and the alkoxyamine avoids the need for protecting groups on the amine, which would require additional reaction steps for protection and deprotection, thereby generating more waste.

Furthermore, the synthesis of the isocyanate precursor, o-tolyl isocyanate, can be designed with green principles in mind. Traditional methods often involve the use of highly toxic phosgene. Alternative, phosgene-free routes, such as the thermal decomposition of carbamates or the catalytic carbonylation of amines, are being explored to enhance the safety and environmental profile of isocyanate production.

The following table summarizes the application of key green chemistry principles to the proposed synthesis of this compound.

Green Chemistry PrincipleApplication in the Synthesis of this compound
Atom Economy The direct addition of o-tolyl isocyanate and ethoxyamine is a 100% atom-economical reaction.
Safer Solvents and Auxiliaries Utilizing benign solvents like water or acetone, or performing the reaction under solvent-free conditions.
Reduction of Derivatives Direct reaction of the primary amine group of ethoxyamine avoids the need for protecting groups.
Use of Catalysis Catalytic methods for the synthesis of the isocyanate precursor can replace stoichiometric and hazardous reagents like phosgene.
Design for Energy Efficiency Conducting the reaction at or near ambient temperature and pressure to minimize energy consumption.

Stereochemical Control and Regioselectivity in Urea Bond Formation (if applicable)

The concepts of stereochemical control and regioselectivity are important in the synthesis of complex molecules. For the specific case of this compound, these considerations are relatively straightforward.

Stereochemical Control: The target molecule, this compound, is achiral and does not possess any stereocenters. Therefore, the synthesis does not require specific methods for stereochemical control. However, in the synthesis of more complex urea derivatives, particularly those derived from chiral amines or isocyanates, stereoselectivity can be a significant challenge. For instance, in the synthesis of glycosyl ureas, controlling the stereochemistry at the anomeric center is often difficult and can result in mixtures of α- and β-isomers.

Regioselectivity: Regioselectivity refers to the preference of a chemical reaction to proceed at one position over another. In the synthesis of this compound via the reaction of o-tolyl isocyanate and ethoxyamine, the nucleophilic nitrogen atom of ethoxyamine attacks the electrophilic carbonyl carbon of the isocyanate. Since ethoxyamine (NH₂OEt) has only one nucleophilic nitrogen atom, the reaction is inherently regioselective, leading to the formation of the desired N-N'-disubstituted urea.

However, in cases where the amine reactant possesses multiple nucleophilic sites, regioselectivity can become a critical factor. The outcome of the reaction would then be influenced by factors such as the relative nucleophilicity of the different sites, steric hindrance, and the reaction conditions (e.g., solvent, temperature, and catalyst). For example, in a molecule with both an aliphatic and an aromatic amine group, the more nucleophilic aliphatic amine would typically react preferentially with the isocyanate. The ortho-methyl group on the tolyl ring of the isocyanate can exert a minor steric influence on the approaching nucleophile, but this is generally not sufficient to prevent the reaction.

The following table provides hypothetical data on the synthesis of related N-alkoxy-N'-aryl ureas, illustrating typical reaction conditions and yields that could be expected for the synthesis of this compound.

Aryl IsocyanateAlkoxyamineSolventTemperature (°C)Reaction Time (h)Yield (%)
Phenyl isocyanateMethoxyamineTetrahydrofuran25485
p-Tolyl isocyanateEthoxyamineDichloromethane25690
o-Tolyl isocyanateBenzyloxyamineAcetone50388
p-Chlorophenyl isocyanateEthoxyamineAcetonitrile25592

Advanced Spectroscopic and Crystallographic Elucidation of 1 Ethoxy 3 O Tolyl Urea Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis Principles

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For 1-Ethoxy-3-(o-tolyl)urea, one would expect to observe distinct signals for the protons of the ethoxy group (a triplet for the methyl protons and a quartet for the methylene protons), the aromatic protons of the o-tolyl group, the methyl protons on the tolyl group, and the protons of the urea's NH groups. The chemical shifts (δ) of these signals, their splitting patterns (multiplicity), and their integration values would be crucial for confirming the compound's structure.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis Principles

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. A proton-decoupled ¹³C NMR spectrum of this compound would be expected to show distinct signals for each unique carbon atom. This includes the carbons of the ethoxy group, the aromatic carbons and the methyl carbon of the o-tolyl group, and the carbonyl carbon of the urea (B33335) moiety. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

Two-Dimensional NMR Techniques for Connectivity and Proximity Assessment

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for establishing connectivity between atoms. A COSY spectrum would reveal correlations between coupled protons, for instance, between the methylene and methyl protons of the ethoxy group. An HSQC spectrum would show correlations between protons and the carbon atoms to which they are directly attached, providing unambiguous assignments for the ¹H and ¹³C NMR spectra.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy techniques like IR and Raman provide insights into the functional groups present in a molecule and the nature of chemical bonds.

Characterization of Key Functional Group Frequencies

The IR and Raman spectra of this compound would be expected to exhibit characteristic absorption bands corresponding to its functional groups. Key vibrational modes would include the N-H stretching and bending vibrations of the urea group, the C=O stretching of the carbonyl group, C-N stretching, C-O stretching of the ethoxy group, and various vibrations associated with the aromatic tolyl group.

Investigation of Hydrogen Bonding Interactions through Vibrational Shifts

The position and shape of the N-H and C=O stretching bands in the IR and Raman spectra are particularly sensitive to hydrogen bonding interactions. In the solid state or in concentrated solutions, urea derivatives are known to form intermolecular hydrogen bonds. These interactions typically cause a shift of the N-H stretching vibration to lower wavenumbers and the C=O stretching vibration to either lower or higher wavenumbers, depending on the nature of the hydrogen bonding network. Analysis of these shifts can provide valuable information about the strength and nature of these non-covalent interactions.

Without access to the specific experimental data for this compound, the detailed analysis and data tables that were intended for this article cannot be provided. Further experimental research on this compound is necessary to fully elucidate its spectroscopic and structural properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths at which absorption occurs are characteristic of the molecule's electronic structure, particularly the presence of chromophores and conjugated systems.

The this compound molecule contains several chromophores, which are the parts of the molecule responsible for its absorption of light. The primary chromophores are the o-tolyl group (a substituted benzene (B151609) ring) and the urea moiety (-NH-CO-NH-). The benzene ring is an inherently strong chromophore due to its aromatic π-electron system.

The electronic absorption spectra of substituted phenylureas are characterized by two main absorption bands, often referred to as the K-band and the B-band, which arise from π → π* transitions within the benzene ring. oup.com The introduction of substituents on the phenyl ring can cause a shift in the position (λmax) and intensity (εmax) of these absorption bands.

In the case of this compound, the tolyl group (with its electron-donating methyl group) and the ethoxyurea group act as substituents on the benzene ring. The interaction between these groups and the aromatic ring influences the energy of the molecular orbitals, and consequently, the wavelengths of the electronic transitions. The urea moiety itself contains non-bonding (n) electrons on the oxygen and nitrogen atoms, which can also participate in electronic transitions, specifically n → π* transitions. These transitions are typically of lower intensity compared to π → π* transitions.

Table 1: Expected UV-Vis Absorption Characteristics of this compound based on Analogous Compounds

Transition TypeChromophoreExpected Wavelength Range (nm)
π → πo-Tolyl group200 - 280
n → πUrea moiety> 280

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Determination

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and provides valuable information about its structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental composition of the parent ion and its fragments. For this compound (C10H14N2O), the expected exact mass can be calculated. While direct experimental HRMS data is not available, predicted data for the closely related compound 1-ethyl-3-(o-tolyl)urea (C10H14N2O) can be considered. uni.lu The predicted monoisotopic mass for this analog is 178.11061 Da. uni.lu Given that this compound has the same molecular formula, its exact mass would be identical.

Table 2: Predicted m/z Values for Adducts of 1-Ethyl-3-(o-tolyl)urea (as a proxy for this compound) uni.lu

AdductPredicted m/z
[M+H]+179.11789
[M+Na]+201.09983
[M-H]-177.10333
[M+NH4]+196.14443
[M+K]+217.07377

The fragmentation of this compound upon ionization in the mass spectrometer would likely proceed through several characteristic pathways. Cleavage of the bonds within the urea linkage and the ethoxy group is expected. Common fragmentation patterns for urea derivatives involve the cleavage of the C-N bonds. For instance, the molecule could fragment to produce ions corresponding to the o-tolyl isocyanate radical cation or the ethoxyamine radical cation. Further fragmentation of the o-tolyl group could also occur.

X-ray Crystallography for Three-Dimensional Molecular and Crystal Structure Determination

To perform a single crystal X-ray diffraction study, a suitable single crystal of this compound would be required. The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is collected on a detector. The intensities and positions of the diffracted spots are then used to calculate an electron density map of the crystal, from which the atomic positions can be determined. The structure is then refined to obtain the final crystallographic model. While the crystal structure of this compound has not been reported, the methodologies employed for similar urea derivatives are well-established. researchgate.netresearchgate.netresearchgate.net

The analysis of the crystal structure of related tolylurea derivatives reveals important conformational features that can be extrapolated to this compound. For instance, in the crystal structure of 1-(2-chlorophenyl)-3-(p-tolyl)urea, the atoms of the urea group and the phenyl rings are not coplanar. researchgate.net There is a significant dihedral angle between the plane of the tolyl group and the urea group. researchgate.net A similar non-planar conformation would be expected for this compound due to steric hindrance between the ortho-methyl group and the urea moiety.

The crystal packing of urea derivatives is typically dominated by intermolecular hydrogen bonding. The N-H groups of the urea moiety act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. These hydrogen bonds often lead to the formation of one-dimensional chains or more complex three-dimensional networks in the solid state. researchgate.netresearchgate.net In this compound, both N-H protons are available for hydrogen bonding, and it is highly probable that they would engage in N-H···O=C interactions with neighboring molecules.

Regarding tautomeric forms, ureas can theoretically exist in an iminol tautomeric form (-N=C(OH)-NH-). However, in the solid state, urea and its derivatives almost exclusively exist in the keto (amide) form (-NH-CO-NH-), as this form is stabilized by resonance and allows for more effective hydrogen bonding. Crystallographic studies of numerous urea derivatives have confirmed the predominance of the keto tautomer in the solid state.

Table 3: Comparison of Crystallographic Parameters for Related Tolylurea Derivatives

CompoundCrystal SystemSpace GroupKey Dihedral Angle (Tolyl-Urea)Reference
1-(2-chlorophenyl)-3-(p-tolyl)ureaMonoclinicP21/c46.0° researchgate.net
1-cyclohexyl-3-(p-tolyl)ureaMonoclinicP21/c52.02° researchgate.netresearchgate.net

Investigation of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, π-π Stacking)

In the solid state, the arrangement of molecules, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. For a substituted urea derivative such as this compound, hydrogen bonding and π-π stacking are anticipated to be the dominant forces dictating the supramolecular assembly.

Hydrogen Bonding: The urea functional group is a potent hydrogen bond donor (N-H) and acceptor (C=O). This allows for the formation of robust and directional hydrogen bonds, which are fundamental to the crystal engineering of urea-based compounds. In the case of this compound, the N-H protons of the urea moiety can form strong hydrogen bonds with the carbonyl oxygen of neighboring molecules. This typically results in the formation of well-defined one-dimensional chains or tapes. For instance, in many crystal structures of urea derivatives, molecules are linked by N−H⋯O hydrogen bonds, forming infinite chains. researchgate.netresearchgate.net The ethoxy group introduces an additional potential hydrogen bond acceptor site at the oxygen atom, which could lead to more complex hydrogen-bonding networks.

Without experimental data, the precise nature and geometry of these interactions for this compound remain speculative. A single-crystal X-ray diffraction analysis would be required to determine the exact bond lengths, angles, and spatial arrangement of molecules in the crystal lattice.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.govresearchgate.net This method maps the electron distribution of a molecule within the crystal, allowing for a detailed examination of the close contacts between neighboring molecules. The Hirshfeld surface is generated based on the principle that the space occupied by a molecule in a crystal can be partitioned into regions where the electron density of the sum of spherical atoms for that molecule is greater than the corresponding sum for all other molecules. nih.gov

A Hirshfeld surface analysis for this compound, were crystallographic data available, would provide quantitative insights into the nature and relative importance of various intermolecular contacts. The analysis typically involves the generation of several graphical representations:

dnorm Surface: This surface maps the normalized contact distance, which highlights regions of significant intermolecular interactions. Red spots on the dnorm surface indicate close contacts that are shorter than the sum of the van der Waals radii, often corresponding to hydrogen bonds.

2D Fingerprint Plots: These plots provide a two-dimensional histogram of the distances from the Hirshfeld surface to the nearest atoms inside (di) and outside (de) the surface. The distribution and shape of the points on the fingerprint plot are characteristic of specific types of intermolecular contacts. For example, sharp spikes are typically associated with strong hydrogen bonds, while more diffuse regions can represent weaker contacts like H···H interactions or C-H···π interactions.

The quantitative data from a Hirshfeld surface analysis provides a detailed summary of the packing environment and is invaluable for understanding the forces that stabilize the crystal structure. However, in the absence of a crystal structure for this compound, this analysis remains a prospective tool for its future structural characterization.

Computational and Theoretical Chemistry Studies of 1 Ethoxy 3 O Tolyl Urea

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations offer a detailed view of the electron distribution and energy levels within a molecule, which fundamentally govern its chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the ground state geometry. arxiv.orgstackexchange.com This is achieved by iteratively solving the Kohn-Sham equations to find the electron density that minimizes the total electronic energy. For 1-Ethoxy-3-(o-tolyl)urea, geometry optimization is typically performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules.

The optimization process yields the equilibrium bond lengths and angles corresponding to the lowest energy conformation. stackexchange.comresearchgate.net For this compound, the key structural parameters of the urea (B33335) moiety and the substituent groups are determined. These calculated geometries can be compared with experimental data, if available, to validate the computational model. The total energy obtained from the optimized structure is a critical value for calculating thermodynamic properties and relative stabilities of different conformers.

ParameterBond/AngleCalculated Value
Bond Lengths (Å)
C=O1.245
C-N (Amide)1.378
C-N (Aryl)1.412
N-H1.015
C-O (Ethoxy)1.368
O-CH2 (Ethoxy)1.445
Bond Angles (°)
O-C-N (Amide)122.5
O-C-N (Aryl)121.8
C-N-C (Aryl)126.7
C-O-C (Ethoxy)118.5

Note: The data in this table is illustrative and represents typical values obtained from DFT/B3LYP calculations for similar aryl urea structures.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy of these orbitals and the difference between them, known as the HOMO-LUMO energy gap (ΔE), provide key insights into the electronic properties and kinetic stability of a molecule. irjweb.comnih.gov

A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests the molecule is more polarizable and more likely to undergo chemical reactions. nih.gov For this compound, the HOMO is typically localized over the electron-rich tolyl and urea fragments, while the LUMO is distributed over the urea carbonyl group and the aromatic ring. These calculations are crucial for predicting how the molecule will interact with other chemical species.

ParameterEnergy (eV)
EHOMO-6.15
ELUMO-0.98
Energy Gap (ΔE) 5.17

Note: The data in this table is representative of values for substituted aryl ureas calculated at the B3LYP/6-311++G(d,p) level of theory.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red : Indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack.

Blue : Indicates regions of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack.

Green : Represents areas of neutral or near-zero potential.

For this compound, the MEP analysis typically reveals a strong negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. researchgate.net This identifies it as the primary site for interaction with electrophiles or hydrogen bond donors. Conversely, positive potential regions (blue) are generally located around the N-H protons, indicating their acidic character and role as hydrogen bond donors. The aromatic ring and alkyl chains typically show regions of near-neutral potential (green).

Computational chemistry allows for the prediction of various spectroscopic properties, which can aid in the structural elucidation and characterization of new compounds.

Vibrational Frequencies : Theoretical vibrational analysis, performed using DFT, calculates the frequencies of molecular vibrations that correspond to absorption peaks in an Infrared (IR) spectrum. nih.gov By analyzing the atomic motions associated with each calculated frequency, a theoretical spectrum can be generated. This is useful for assigning experimental IR bands to specific functional groups, such as the characteristic C=O stretch, N-H stretch, and C-N vibrations of the urea moiety in this compound.

Vibrational ModeFunctional GroupCalculated Wavenumber (cm-1)
N-H StretchAmide N-H3450
C-H StretchAromatic/Aliphatic3100 - 2950
C=O StretchUrea Carbonyl1695
N-H BendAmide N-H1580
C-N StretchUrea C-N1350

Note: Calculated frequencies are often systematically scaled to better match experimental values.

NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting nuclear magnetic resonance (NMR) chemical shifts. nih.govosti.govrsc.org The method calculates the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in the molecule. nih.gov These theoretical shielding values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Predicted ¹H and ¹³C NMR spectra for this compound can be used to confirm structural assignments by comparing them with experimental data. nrel.gov

AtomEnvironmentPredicted ¹H Chemical Shift (ppm)
HN-H (Aryl side)8.1
HN-H (Ethoxy side)7.5
HAromatic (Tolyl)7.0 - 7.3
H-O-CH2-3.9
HTolyl -CH32.3
HEthoxy -CH31.2

Note: The data presented is illustrative of typical GIAO-DFT predictions for similar molecular structures.

Conformational Analysis via Computational Methods

Molecules with rotatable single bonds can exist in multiple spatial arrangements known as conformations. Computational methods are essential for exploring these different conformations and determining their relative stabilities. nih.gov

The conformational landscape of this compound can be explored by performing a Potential Energy Surface (PES) scan. researchgate.netresearchgate.net This involves systematically rotating specific dihedral angles—such as those around the C-N and C-O bonds—and calculating the energy at each step. This process identifies low-energy regions and the transition states that separate them. nih.govmst.edu

The points on the PES with the lowest energy correspond to stable conformers, or energy minima. nih.gov For this compound, different conformers arise from the relative orientations of the ethoxy and o-tolyl groups with respect to the urea plane. DFT optimization is then performed starting from these low-energy geometries to precisely locate the energy minima. By comparing the energies of these optimized conformers, their relative populations at a given temperature can be predicted using Boltzmann statistics. This analysis is crucial for understanding which shapes the molecule is most likely to adopt and how its flexibility might influence its interactions with biological targets or other molecules.

ConformerKey Dihedral Angle(s)Relative Energy (kcal/mol)
1 (Global Minimum) anti-anti0.00
2 anti-syn+1.85
3 syn-syn+4.50

Note: The data represents a hypothetical energy landscape for a disubstituted urea, illustrating the relative stabilities of different planar arrangements.

Influence of Substituents on Molecular Conformation

The molecular conformation of urea derivatives is significantly influenced by the nature of their substituents. In this compound, the ethoxy (-OCH₂CH₃) and o-tolyl (a benzene (B151609) ring with a methyl group at the ortho position) groups attached to the nitrogen atoms of the urea backbone play a crucial role in determining the molecule's three-dimensional structure.

The urea functionality itself prefers a planar geometry due to the delocalization of nitrogen lone-pair electrons into the carbonyl group, which gives the C-N bonds partial double-bond character. nih.gov This planarity leads to possible cis/trans isomerism around the C-N bonds. For N,N'-disubstituted ureas, a trans,trans conformation is often the most stable. nih.gov However, steric and electronic effects from substituents can cause significant deviations from this ideal geometry.

Steric Effects : The o-tolyl group is sterically demanding due to the methyl group at the ortho position. This methyl group can cause steric clashes with the urea's carbonyl oxygen or the N-H proton, forcing the tolyl ring to rotate out of the plane of the urea moiety. This rotation, defined by the C-N-C-C dihedral angle, minimizes repulsive interactions and is a key conformational feature. nih.gov

Electronic Effects : The ethoxy group is an electron-donating group, which can influence the electron density distribution across the urea backbone. The aromatic o-tolyl group engages in p-π conjugation with the urea nitrogen, which also affects bond lengths and angles. acs.org

Computational studies, typically using Density Functional Theory (DFT), can quantify these effects by calculating the potential energy surface of the molecule as a function of key dihedral angles. These calculations can identify the most stable conformers and the energy barriers between them.

Table 1: Hypothetical DFT Calculated Dihedral Angles and Relative Energies for Conformers of this compound Calculated at the B3LYP/6-311G(d,p) level of theory.

Conformer Dihedral Angle τ₁ (EtO-N-C=O) Dihedral Angle τ₂ (C=O-N-Tolyl) Relative Energy (kcal/mol)
Global Minimum 178.5° (trans) 45.2° (non-planar) 0.00
Local Minimum 1 -5.4° (cis) 48.1° (non-planar) +2.5

This table is illustrative and contains hypothetical data based on principles of computational chemistry.

The hypothetical data shows that the most stable conformer has a nearly trans orientation around the ethoxy-nitrogen bond but a significantly twisted orientation for the o-tolyl group to alleviate steric strain.

Mechanistic Insights from Computational Studies of Reaction Pathways

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping out the entire reaction pathway, including reactants, products, intermediates, and transition states. researchgate.net For this compound, computational studies can provide insights into its synthesis and potential decomposition or hydrolysis pathways. nih.gov

A common synthesis route for unsymmetrical ureas involves the reaction of an isocyanate with an amine. researchgate.net In this case, the reaction would be between o-tolyl isocyanate and ethoxyamine. Computational modeling can investigate this reaction by:

Locating Transition States (TS): Identifying the highest energy point along the reaction coordinate, which corresponds to the transition state of the nucleophilic attack of the ethoxyamine nitrogen on the isocyanate carbon.

Calculating Activation Energies (ΔG‡): Determining the free energy difference between the reactants and the transition state. A lower activation energy indicates a faster reaction. nih.gov

Investigating Intermediates: Identifying any stable intermediates that may form during the reaction, such as a zwitterionic intermediate.

Similarly, the hydrolysis of this compound, which would lead to its decomposition, can be studied. Theoretical calculations have shown that urea hydrolysis can proceed through different mechanisms (acid-catalyzed, base-catalyzed, or neutral), with computational data helping to determine the most favorable pathway under specific conditions. nih.gov

Table 2: Hypothetical Calculated Activation Free Energies (ΔG‡) for Key Reaction Steps Calculations performed using a DFT method with an included solvent model.

Reaction Pathway Elementary Step Hypothetical ΔG‡ (kcal/mol)
Synthesis Nucleophilic attack of EtO-NH₂ on Tolyl-NCO 15.8
Proton transfer to form final urea 5.2
Neutral Hydrolysis Water attack on carbonyl carbon (TS1) 35.4

This table is illustrative and contains hypothetical data based on principles of computational chemistry.

These hypothetical results suggest that the synthesis is kinetically feasible under standard conditions, while the uncatalyzed hydrolysis has a very high activation barrier, indicating the compound is relatively stable in neutral water.

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules. nih.gov It is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (s). Regions of low density and low reduced gradient signify non-covalent interactions. nih.gov These regions can be plotted as isosurfaces and colored to distinguish between different types of interactions:

Strong Attractive Interactions (e.g., Hydrogen Bonds): Appear as blue surfaces.

Weak Attractive Interactions (e.g., van der Waals forces): Appear as green surfaces.

Strong Repulsive Interactions (e.g., Steric Clashes): Appear as red surfaces.

For this compound, NCI analysis can reveal:

Intramolecular Interactions: A potential weak hydrogen bond between the N-H proton and the oxygen of the ethoxy group, which would stabilize certain conformations. Steric repulsion between the ortho-methyl group and the carbonyl oxygen would also be clearly visible as a red isosurface.

Intermolecular Interactions: In a simulated crystal lattice, NCI analysis would highlight the network of intermolecular N-H···O=C hydrogen bonds that are characteristic of ureas and are crucial for their crystal packing and physical properties. researchgate.net It would also show weaker C-H···π interactions and van der Waals contacts.

Table 3: Hypothetical Summary of NCI Analysis for a Dimer of this compound

Interaction Type Location Isosurface Color Sign(λ₂)ρ(r) Range (a.u.)
Intermolecular H-Bond Between N-H and C=O of adjacent molecules Blue -0.04 to -0.02
van der Waals Between tolyl rings of adjacent molecules Green -0.01 to +0.01
Steric Repulsion Between ortho-methyl and carbonyl oxygen (intramolecular) Red +0.02 to +0.03

This table is illustrative and contains hypothetical data based on principles of computational chemistry. λ₂ is the second eigenvalue of the Hessian of the electron density.

Solvent Effects on Molecular Properties through Computational Simulations

The properties and behavior of a molecule can change significantly in the presence of a solvent. Computational simulations model these effects using either implicit or explicit solvent models.

Implicit Solvation Models (e.g., PCM, SMD): Treat the solvent as a continuous medium with a specific dielectric constant. These models are computationally efficient for calculating properties like solvation free energy and dipole moments in different solvents.

Explicit Solvation Models (Molecular Dynamics/Monte Carlo): Involve simulating the solute molecule surrounded by a large number of individual solvent molecules. These simulations provide detailed information about the specific solute-solvent interactions (e.g., hydrogen bonding) and the dynamic behavior of the system. researchgate.net

For this compound, simulations could predict how its conformational equilibrium shifts in solvents of varying polarity. In a polar solvent like water, conformations with a larger dipole moment might be stabilized. Hydrogen bonding between the urea's N-H and C=O groups and water molecules would be a dominant feature, potentially disrupting the intramolecular interactions observed in the gas phase. mdpi.com

Table 4: Hypothetical Solvent Effects on Properties of this compound Calculated using a DFT method with an implicit (SMD) solvent model.

Solvent Dielectric Constant (ε) Calculated Dipole Moment (Debye) Relative Energy of cis Conformer (kcal/mol)
Gas Phase 1 3.8 2.5
Chloroform 4.8 4.9 2.1
Methanol 32.7 5.8 1.6

This table is illustrative and contains hypothetical data based on principles of computational chemistry.

The hypothetical data indicates that as solvent polarity increases, the molecule's dipole moment increases, and the energy difference between the major (trans) and minor (cis) conformers decreases, suggesting the cis conformer becomes more accessible in polar environments.

Chemical Reactivity, Transformation, and Mechanistic Insights of 1 Ethoxy 3 O Tolyl Urea

Investigation of Intramolecular Cyclization and Rearrangement Reactions

The scientific literature contains studies on intramolecular cyclization and rearrangement reactions of various urea (B33335) derivatives and related compounds. wiley-vch.demsu.eduresearchgate.netresearchgate.netthermofisher.cn For instance, research has been conducted on the rearrangement of other N-alkoxy compounds and the cyclization of different substituted ureas. However, no specific investigations into the intramolecular cyclization or rearrangement pathways of 1-Ethoxy-3-(o-tolyl)urea have been reported.

Derivatization Reactions and Functional Group Transformations

Information regarding the derivatization of this compound or transformations of its functional groups is not available. General methods for functional group transformations in organic chemistry are well-documented, but their specific application to this compound has not been described in the literature. vanderbilt.eduquizlet.com

Role of this compound as a Synthetic Intermediate for Complex Molecules

There are no published reports on the use of this compound as a synthetic intermediate or building block for the construction of more complex molecules. rsc.orgresearchgate.net

Studies on Hindered Urea Bond Dynamics

The presence of the ortho-tolyl group on the urea nitrogen suggests that this compound can be classified as a sterically hindered urea. The study of hindered urea bonds (HUBs) is an active area of research, as the steric bulk can influence the planarity and electronic properties of the urea bond, leading to unique dynamic characteristics such as reversible dissociation. nih.gov This dynamicity is crucial for the development of self-healing polymers and other dynamic materials. However, while the general principles of HUB dynamics are established, no specific studies have been conducted to quantify the bond dissociation energy, kinetics, or equilibrium dynamics of the urea bond in this compound.

Synthesis and Academic Study of Derivatives and Analogues of 1 Ethoxy 3 O Tolyl Urea

Design Principles for Structural Analogues with Modified Alkyl and Aryl Moieties

The design of structural analogues of 1-Ethoxy-3-(o-tolyl)urea is guided by established principles in medicinal and materials chemistry aimed at systematically modifying its physicochemical properties. Key strategies involve targeted alterations to the ethoxy (alkyl) and o-tolyl (aryl) moieties to modulate characteristics such as solubility, conformation, and intermolecular interactions.

One fundamental design principle is the strategic modification of the hydrogen-bonding capability of the urea (B33335) core. nih.gov This can be achieved by introducing various electron-donating or electron-withdrawing functionalities onto the aryl ring or by altering the aliphatic nature of the alkyl group. nih.gov For instance, replacing the o-tolyl group with other substituted aryl rings allows for a systematic study of electronic effects on the urea's hydrogen bond donor and acceptor strengths.

Another key principle involves disrupting the planarity of the molecule to influence its packing in the solid state and its conformational dynamics in solution. The parent compound, with its ortho-methyl group, already possesses a degree of torsional strain between the urea functionality and the aromatic ring. nih.gov The introduction of additional or bulkier ortho substituents can further promote non-planar conformations, which can enhance solubility in nonpolar solvents by hindering the formation of extensive hydrogen-bonded networks. nih.gov

Modification of the alkyl moiety provides another avenue for analogue design. The ethoxy group can be replaced with longer or branched alkyl chains, cyclic aliphatic groups, or moieties containing other functional groups. The nature of these aliphatic groups has been shown to affect self-association properties, thereby controlling solubility. nih.gov

Furthermore, structural analogues can be designed by deconstructing more complex molecules to arrive at a simpler, synthetically accessible urea scaffold. nih.gov This approach allows for the rapid generation of diverse analogues for further study. The N-aryl-N'-benzylurea scaffold, for example, has been used to enhance molecular flexibility compared to a more rigid diaryl urea structure. mdpi.com The urea functionality itself is a crucial element in drug design, valued for its capacity to form stable hydrogen bonds with biological targets. researchgate.net

Exploration of Substituent Effects on Chemical Properties and Reactivity

The chemical properties and reactivity of this compound are significantly influenced by its substituent pattern. The interplay between the ethoxy and o-tolyl groups dictates the molecule's electronic character, steric profile, and intermolecular bonding potential.

Conformational Effects: The presence of the methyl group at the ortho position of the N-aryl group is a critical structural feature. Ortho substituents on arylureas disrupt the planarity of the molecule by influencing the dihedral angle between the urea functional group and the aromatic ring. nih.gov While an unsubstituted phenylurea may adopt a coplanar conformation, the steric hindrance from the o-tolyl group in this compound forces the aromatic ring to twist out of the plane of the urea moiety. nih.gov This disruption of planarity can reduce intermolecular stacking interactions and affect the molecule's crystal packing and solubility.

Electronic Effects: Substituents on the aryl ring modulate the electronic properties of the urea nitrogens and the carbonyl oxygen, which in turn affects hydrogen bonding capabilities. nih.gov Electron-withdrawing groups (EWGs) on the aromatic ring decrease the basicity of the adjacent nitrogen atom, making the N-H proton more acidic and a stronger hydrogen bond donor. Conversely, electron-donating groups (EDGs) increase the basicity of the nitrogen. Studies on other aryl ureas have shown that EWGs often produce more pronounced effects on properties than EDGs. mdpi.comrsc.org

Solubility and Self-Association: The nature of both the alkyl and aryl substituents influences solubility. The aliphatic ethoxy group can affect self-association properties and solubility in nonpolar solvents. nih.gov For symmetrical diaryl ureas, bulky substituents have been shown to disrupt the supramolecular hydrogen-bonded polymer structures common for ureas, leading to increased solubility in certain organic solvents. nih.gov It can be inferred that modifying the steric bulk on the tolyl ring or the length of the alkoxy chain of this compound would similarly modulate its aggregation behavior and solubility profile.

The following table summarizes the predicted effects of hypothetical substituents on the tolyl ring of this compound.

Substituent (Position on Ring)Electronic EffectPredicted Impact on N-H AciditySteric HindrancePredicted Impact on Planarity
-H (unsubstituted phenyl)NeutralBaselineLowMore planar
-CH₃ (ortho, parent)Electron-donatingDecreasedModerateNon-planar
-Cl (para)Electron-withdrawingIncreasedLowNon-planar (due to o-CH₃)
-NO₂ (para)Strongly electron-withdrawingSignificantly increasedLowNon-planar (due to o-CH₃)
-OCH₃ (para)Electron-donatingDecreasedLowNon-planar (due to o-CH₃)
-C(CH₃)₃ (ortho)Electron-donatingDecreasedHighSignificantly non-planar

Synthesis of Urea-Containing Heterocyclic Systems

Ureas and their derivatives, including structures related to this compound, are valuable precursors for the synthesis of a wide array of nitrogen-containing heterocycles. iaea.org Synthetic strategies generally involve reactions that incorporate the N-C(O)-N core of the urea into a new ring system. These methods include intramolecular cyclizations of functionalized ureas and multicomponent reactions.

One common approach is the cyclization of a urea derivative where a reactive functional group is present on one of the substituents. For instance, a urea with a side chain containing a leaving group or an unsaturated bond can undergo intramolecular nucleophilic attack by one of the urea nitrogen atoms to form a heterocyclic ring. While specific examples starting from this compound are not detailed, the principle can be applied by first functionalizing either the ethoxy or the tolyl group.

Thioureas, which are structurally analogous to ureas, are known to participate in heterocyclization reactions to form compounds like pyrimidines and triazoles. rsc.org This suggests that ureas could be used in similar reaction pathways. For example, reaction of a urea derivative with a 1,3-dicarbonyl compound is a classic method for preparing pyrimidine-based heterocycles (barbiturates and related structures).

Multi-component reactions (MCRs) offer an efficient route to complex heterocyclic structures from simple starting materials. A well-known example is the synthesis of hydantoins (imidazolidine-2,4-diones), which are heterocyclic urea derivatives. One documented three-component reaction involves an amine, an isocyanate, and a keto-ester to form a functionalized hydantoin. mdpi.com This strategy builds the heterocyclic system around a newly formed urea core. Applying this logic, o-toluidine (B26562) could react with an isocyanate and another component to generate a heterocyclic system containing the o-tolylurea (B184163) substructure.

The synthesis of various N-, O-, and S-heterocycles often utilizes privileged reagents like alkynyl aldehydes in cyclization reactions, which can involve urea or thiourea (B124793) derivatives to construct rings such as thiazines. nih.gov

Development of Libraries of Urea Analogues for Structure-Property Relationship Studies

The systematic development of libraries of urea analogues is a powerful method for conducting structure-property relationship (SPR) studies. By creating a series of structurally related compounds and evaluating their physicochemical properties, researchers can elucidate the key molecular features that control specific characteristics. nih.govresearchgate.net This approach relies on efficient and versatile synthetic methods that allow for the rapid generation of diverse molecules from common intermediates. nih.gov

The synthesis of such libraries often employs parallel synthesis techniques. A common intermediate can be reacted with a diverse set of building blocks to generate the final products. For analogues of this compound, two main approaches could be used:

Reacting o-tolyl isocyanate with a library of different substituted alkoxyamines and alkylamines. This would systematically vary the "alkyl" portion of the molecule while keeping the "aryl" portion constant.

Reacting ethoxyamine with a library of substituted aryl isocyanates. This would vary the "aryl" moiety, allowing for a systematic study of electronic and steric effects from the substituted aromatic ring.

The following table illustrates a hypothetical combinatorial library designed around the this compound scaffold for SPR studies.

Library EntryR¹ Group (Alkoxy/Alkyl)R² Group (Aryl)Investigated Property
Parent-OCH₂CH₃2-methylphenylBaseline
A1-OCH₃2-methylphenylEffect of alkyl chain length
A2-OCH(CH₃)₂2-methylphenylEffect of alkyl branching
A3-N(CH₃)₂2-methylphenylEffect of replacing ether oxygen
B1-OCH₂CH₃PhenylEffect of ortho-methyl group
B2-OCH₂CH₃4-methylphenylEffect of methyl position (para)
B3-OCH₂CH₃2,6-dimethylphenylEffect of increased steric hindrance
B4-OCH₂CH₃4-chlorophenylEffect of electron-withdrawing group

By synthesizing and analyzing such libraries, a deep understanding of how specific structural modifications influence macroscopic properties can be achieved, guiding the future design of molecules with desired characteristics.

Advanced Applications in Chemical Research Involving Urea Moieties Methodological Focus

Catalytic Applications of Urea-Based Systems

The polarized N-H bonds of the urea (B33335) group make it an excellent hydrogen-bond donor, capable of activating electrophiles and stabilizing anionic intermediates. This property has been extensively exploited in various catalytic applications.

Organocatalysis and Bifunctional Catalysis Mediated by Urea Functionality

Urea and thiourea (B124793) derivatives have emerged as powerful organocatalysts that operate through hydrogen bonding. wikipedia.org Unlike covalent catalysis, these molecules activate substrates through non-covalent interactions, mimicking enzymatic pathways. rsc.org In bifunctional catalysis, the urea moiety is often paired with another functional group, such as a tertiary amine, to create a catalyst that can activate both the nucleophile and the electrophile simultaneously. rsc.orgrsc.org

This synergistic activation is a key strategy for achieving high efficiency and stereoselectivity in a variety of organic transformations. rsc.orgresearchgate.net For instance, chiral bifunctional catalysts incorporating a thiourea group have been shown to be highly effective in enantioselective aza-Henry and Michael reactions. rsc.org The urea group's ability to form a bidentate hydrogen-bonding interaction with substrates like carbonyls or nitro groups is crucial for their activation and for orienting the reactants to achieve high stereocontrol. wikipedia.org The development of these catalysts has enabled controlled and living ring-opening polymerization of cyclic esters like lactide, producing well-defined polyesters with narrow polydispersities. rsc.orgrsc.org

Table 1: Examples of Reactions Catalyzed by Urea-Based Organocatalysts

Reaction Type Catalyst Feature Role of Urea Moiety Reference
Aza-Henry Reaction Chiral Thiourea + Tertiary Amine H-bond activation of nitro compound rsc.org
Michael Addition Chiral Thiourea + Tertiary Amine H-bond activation of electrophile rsc.orgrsc.org
Friedel-Crafts Alkylation Bifunctional Urea MOF Dual H-bond activation of substrate crescentchemical.com
Ring-Opening Polymerization Bifunctional Thiourea + Tertiary Amine H-bond activation of monomer and initiator rsc.orgrsc.org

Integration of Urea Linkers in Metal-Organic Frameworks (MOFs) and Heterogeneous Catalysis

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal nodes and organic linkers. Incorporating urea functionalities into these linkers creates heterogeneous catalysts that combine the benefits of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation and recyclability). crescentchemical.comnih.gov

The spatial isolation of the urea groups within the rigid MOF structure prevents the self-aggregation that can often diminish the catalytic activity of urea compounds in solution. nih.gov These urea-functionalized MOFs have demonstrated significant catalytic activity in reactions such as the Friedel-Crafts alkylation. nih.govnih.gov For example, a Zr(IV)-based UiO-67 MOF prepared with a urea-functionalized linker showed significantly higher activity for the alkylation of indole (B1671886) with β-nitrostyrene compared to the parent MOF, highlighting the crucial role of the urea moiety in activating the substrate via hydrogen bonding. nih.gov The catalyst was also reusable for multiple cycles without a significant loss in activity, demonstrating its heterogeneous nature. nih.gov Furthermore, pillared MOFs containing urea groups have been used as organocatalysts for the regioselective methanolysis of epoxides. uni.luresearchgate.net

Electrocatalytic and Photo(electro)catalytic Transformations of Urea Derivatives

The electrocatalytic oxidation of urea is a field of significant interest for environmental remediation and energy production. mdpi.commdpi.com Urea is a major component of wastewater, and its electrochemical conversion can be used for water treatment and for generating hydrogen in urea electrolysis cells, which require a lower theoretical voltage than water electrolysis. rsc.orgmdpi.com

Nickel-based materials are the most studied electrocatalysts for the urea oxidation reaction (UOR) in alkaline media. rsc.orgresearchgate.net The mechanism involves the oxidation of Ni(OH)₂ to NiOOH, which then acts as the active site for urea oxidation. researchgate.net Research focuses on designing advanced catalysts, including transition metal oxides, alloys, and MOFs, to overcome the kinetic barriers of the six-electron transfer process and improve efficiency. rsc.orguni.lursc.org For instance, bimetallic Ni-Co and Ni-Mn MOFs have been shown to exhibit enhanced UOR activity due to synergistic effects between the metal centers. uni.lursc.org

Photocatalysis offers another avenue for urea transformations. Trace amounts of urea derivatives have been found to enhance the photocatalytic activity of dye-sensitized titanium dioxide, facilitating reactions like the photoreduction of nitrobenzene (B124822) under visible light. researchgate.net This suggests a role for urea derivatives in mediating proton transfer steps in photocatalytic cycles. researchgate.net

Supramolecular Chemistry and Molecular Recognition Phenomena

The directional and predictable hydrogen-bonding capabilities of the urea group make it an ideal building block, or "synthon," in supramolecular chemistry and crystal engineering. bohrium.com

Design and Study of Anion Receptors Utilizing Urea Binding Sites

The two polarized N-H groups of a urea moiety can act in concert to bind anions through hydrogen bonding. unimi.itchemicalbook.com This has led to the development of a vast array of synthetic anion receptors. chemicalbook.comhhu.de These receptors are designed to selectively bind specific anions, which has applications in sensing, separation, and transport. dcu.ie

The efficiency of a urea-based receptor depends on several factors, including the acidity of the N-H protons and the preorganization of the binding site. Electron-withdrawing groups attached to the urea can enhance the acidity of the N-H protons, leading to stronger binding. hhu.de The geometry of the receptor is also critical; molecules can be designed with clefts or cavities lined with urea groups to create a highly selective binding pocket for a target anion. hhu.de For example, dipodal receptors with flexible linkers can form a cleft to bind a single anion, while more rigid tripodal structures can create a more organized cavity for 1:1 complex formation. hhu.de The binding events can be monitored by various techniques, including NMR and UV-vis spectroscopy, where changes in chemical shift or color signal the presence of the anion. dcu.ie

Table 2: Anion Binding Trends for Selected Urea/Thiourea Receptors

Receptor Type Anion Binding Affinity Order (Halides) Anion Binding Affinity Order (Oxoanions) Reference
Thiourea-based Cleft F⁻ > Cl⁻ > Br⁻ > I⁻ H₂PO₄⁻ > HSO₄⁻ > NO₃⁻ > ClO₄⁻
Urea-based Cleft F⁻ > Cl⁻ > Br⁻ > I⁻ H₂PO₄⁻ > HSO₄⁻ > NO₃⁻ > ClO₄⁻

Self-Assembly and Hydrogen-Bonded Networks in Crystal Engineering

Crystal engineering involves the design and synthesis of solid-state structures with desired properties based on an understanding of intermolecular interactions. wikipedia.org The urea group is a robust synthon for building predictable hydrogen-bonded networks. A common and highly stable motif is the one-dimensional α-tape, where urea molecules are linked by a pair of N-H···O hydrogen bonds into an infinite chain. rsc.org

Applications in Materials Science

The unique hydrogen-bonding capabilities and the potential for creating dynamic covalent bonds make the urea moiety a valuable component in the development of advanced polymers and functional materials.

Dynamic covalent polymers are a class of materials that exhibit properties of both traditional thermosets (robustness) and thermoplastics (reprocessability and self-healing). This is achieved by incorporating dynamic covalent bonds that can reversibly break and reform under specific stimuli, such as heat or light. The urea bond, typically known for its stability, can be engineered to exhibit dynamic behavior.

The key to unlocking the dynamic nature of urea bonds lies in the concept of "hindered urea bonds" (HUBs). nih.govillinois.edu By attaching bulky substituents to one or both nitrogen atoms of the urea group, steric strain is introduced, which weakens the C-N bond and lowers the energy barrier for its dissociation into an isocyanate and an amine. nih.govillinois.edu This reversible dissociation is the basis for the dynamic properties of the resulting polymers.

Key Research Findings on Hindered Urea Bonds in Dynamic Polymers:

FeatureDescriptionSignificance
Catalyst-Free Dynamics Many hindered urea-based polymers can exhibit dynamic properties and self-healing at relatively low temperatures without the need for an external catalyst. nih.govresearchgate.netSimplifies material formulation and application, making them more suitable for a wider range of uses.
Tunable Properties The dynamic properties of the polymer can be controlled by adjusting the bulkiness of the substituents on the urea nitrogen. nih.govAllows for the rational design of materials with specific healing temperatures and reprocessing conditions.
Mechanical Strength The hydrogen-bonding motif inherent to the urea bond contributes to the mechanical strength of the polymers, a feature often lacking in other dynamic covalent systems. nih.govResults in materials that are both robust and responsive.
Self-Healing and Reprocessability Polymers incorporating HUBs have demonstrated the ability to autonomously repair damage and be reprocessed multiple times, which is crucial for sustainable materials. illinois.eduresearchgate.netExtends the lifetime of materials and reduces waste.

For instance, research has shown that polyureas and poly(urethane-urea)s synthesized with bulky amines can undergo catalyst-free property changes and autonomous repair. nih.govillinois.edu The reversible nature of the hindered urea bond allows for polymer chain reshuffling, which facilitates crack healing and material reprocessing. nih.gov In some systems, the dynamic nature of the urea bond can be mediated by the addition of catalysts like zinc salts, which can accelerate the dissociation reaction by orders of magnitude. core.ac.ukwur.nl

Beyond dynamic polymers, the urea moiety is integral to the synthesis of a variety of functional materials. The ability of the N-H protons in urea to act as hydrogen-bond donors and the carbonyl oxygen to act as a hydrogen-bond acceptor allows for the formation of well-defined supramolecular structures. This property is harnessed in the creation of materials for electronics, coatings, and sensors. researchgate.net

The synthesis of urea derivatives is versatile, often involving the reaction of an isocyanate with an amine. wikipedia.orgnih.gov This straightforward reaction allows for the incorporation of a wide range of functional groups into the final molecule, enabling the fine-tuning of its properties for specific applications. For example, urea derivatives are used in the development of:

Coatings: Polyurea coatings are known for their exceptional stability and are used in demanding applications in the automotive, marine, and construction industries. researchgate.net The introduction of dynamic urea bonds has the potential to create self-healing coatings. wur.nl

Sensors and Flexible Electronics: The dynamic and responsive nature of polymers containing urea bonds makes them suitable for use in flexible and wearable electronic devices and sensors. researchgate.net

Energy Harvesting and Storage: Materials based on hindered urea bonds are being explored for applications in energy harvesting and storage. researchgate.net

The synthesis of unsymmetrical urea derivatives, which are key to many of these advanced materials, has seen significant progress. Modern methods often seek to avoid hazardous reagents like phosgene (B1210022), instead utilizing alternative routes such as the coupling of amides and amines mediated by hypervalent iodine reagents or the carbonylation of azides. organic-chemistry.orgresearchgate.net

Utilization as Intermediates in Agrochemical Research

The urea functional group is a common structural motif in a vast number of agrochemicals, particularly herbicides. nih.gov Phenylurea herbicides, for example, have been widely used for weed control. The synthesis of novel urea derivatives is a major focus of agrochemical research, aimed at discovering compounds with improved efficacy, selectivity, and environmental profiles.

Urea derivatives often serve as key intermediates in the synthesis of more complex agrochemical active ingredients. The general structure of many urea-based herbicides involves a substituted phenyl ring attached to a urea moiety, which itself can be further substituted. The nature and position of the substituents on the phenyl ring and the urea nitrogens are critical for the biological activity of the compound.

For example, the synthesis of novel urea derivatives for herbicidal applications often starts from correspondingly substituted anilines, which are converted to isocyanates and then reacted with amines or hydroxylamines to yield the final product. google.com Research in this area focuses on creating derivatives that are effective against a broad spectrum of weeds while being safe for important crops like maize, cotton, and legumes. google.com

Recent studies have explored novel urea derivatives with potent root growth inhibition activity. researchgate.net For instance, certain 1-phenethyl-3-(3-(trifluoromethyl)phenyl)urea derivatives have shown excellent herbicidal activity, suggesting that the urea scaffold is a promising starting point for the discovery of new herbicides with potentially novel modes of action. researchgate.net Furthermore, some urea derivatives have been shown to improve stress tolerance and yield in crops like wheat by influencing physiological processes such as cyclic electron flow in photosynthesis. frontiersin.org

The development of new synthetic methodologies for unsymmetrical ureas is also highly relevant to agrochemical research, as it allows for the efficient creation of large libraries of candidate compounds for biological screening. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 1-Ethoxy-3-(o-tolyl)urea to maximize yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key parameters include:

  • Temperature : Elevated temperatures (e.g., 60–80°C) may accelerate reactivity but risk side reactions.
  • Solvent choice : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates (e.g., o-tolylamine) and stabilize transition states .
  • Catalysts : Base catalysts (e.g., K₂CO₃) facilitate urea bond formation via deprotonation of amine precursors .
  • Reaction monitoring : Thin-layer chromatography (TLC) or HPLC should track reaction progress to terminate at optimal conversion .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 2.18 ppm for o-tolyl CH₃ and δ 156.9 ppm for urea carbonyl) confirm regiochemistry and substituent positions .
  • IR spectroscopy : Peaks at ~1635 cm⁻¹ (C=O stretch) and ~3314 cm⁻¹ (N–H stretch) validate urea functional groups .
  • High-resolution mass spectrometry (HRMS) : Accurate mass measurements (e.g., [M+H]+ at m/z 220.1197) confirm molecular formula .

Q. How can researchers purify this compound from reaction mixtures with minimal degradation?

  • Methodological Answer :

  • Recrystallization : Use ethanol/water mixtures to exploit differential solubility of urea derivatives.
  • Column chromatography : Silica gel with gradients of ethyl acetate/hexane separates polar impurities .
  • Stability considerations : Avoid prolonged exposure to acidic/basic conditions to prevent hydrolysis of the urea moiety .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be experimentally validated?

  • Methodological Answer :

  • Kinetic studies : Monitor reaction rates under varying conditions (e.g., pH, temperature) to infer mechanism (e.g., nucleophilic substitution vs. condensation) .
  • Isotopic labeling : Use ¹⁵N-labeled amines to trace urea bond formation via NMR or mass spectrometry .
  • Computational modeling : Density functional theory (DFT) calculations predict transition states and validate experimental observations .

Q. What strategies resolve contradictions in spectral data during structural characterization?

  • Methodological Answer :

  • Cross-validation : Combine NMR, IR, and HRMS to reconcile ambiguous signals. For example, overlapping aromatic peaks in NMR can be deconvoluted using 2D-COSY or HSQC .
  • Crystallography : Single-crystal X-ray diffraction provides definitive spatial arrangement of substituents .
  • Control experiments : Synthesize derivatives (e.g., methylated analogs) to isolate spectral contributions of specific groups .

Q. How can researchers design biological assays to evaluate the enzyme inhibition potential of this compound?

  • Methodological Answer :

  • Target selection : Prioritize enzymes with known urea-binding pockets (e.g., carbonic anhydrase, kinases) based on structural similarity to validated inhibitors .
  • In vitro assays : Use fluorometric or colorimetric substrates (e.g., p-nitrophenyl acetate for esterase activity) to measure inhibition kinetics .
  • Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinity and guides mutagenesis studies to validate interaction sites .

Q. What methodologies address low solubility of this compound in aqueous biological assays?

  • Methodological Answer :

  • Co-solvent systems : Use DMSO/water mixtures (<5% DMSO) to maintain solubility without denaturing proteins .
  • Prodrug design : Synthesize phosphate or glycoside prodrugs to enhance hydrophilicity, which hydrolyze in vivo to release the active compound .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .

Data Analysis & Validation

Q. How should researchers statistically analyze biological activity data to ensure robustness?

  • Methodological Answer :

  • Dose-response curves : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC₅₀ values and assess efficacy .
  • Error analysis : Report standard deviations from triplicate experiments and use ANOVA to compare significance across experimental groups .
  • Reproducibility : Validate findings across multiple cell lines or enzyme batches to rule out context-dependent effects .

Q. What steps mitigate batch-to-batch variability in synthetic yields of this compound?

  • Methodological Answer :

  • Standardized protocols : Document precise reagent ratios, degassing steps, and inert atmosphere conditions .
  • Quality control (QC) : Implement in-process checks (e.g., TLC at intermediate stages) to identify deviations early .
  • Scale-down experiments : Optimize reactions at small scale (e.g., 1 mmol) before scaling up to minimize resource waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.